N-D-Gluconoyl-L-glutamic acid
Overview
Description
N-D-Gluconoyl-L-glutamic acid is a compound that combines the properties of gluconic acid and glutamic acid It is characterized by the presence of a gluconoyl group attached to the nitrogen atom of the glutamic acid molecule
Mechanism of Action
Target of Action
N-D-Gluconoyl-L-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is an essential protein in the brain that plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
It’s known that glutamic acid, from which this compound is derived, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors .
Biochemical Pathways
This compound likely influences several biochemical pathways due to its relationship with glutamic acid. Glutamic acid is involved in protein synthesis and acts as a neurotransmitter in brain function . It’s also a precursor for the synthesis of GABA in GABAergic neurons . In the context of l-glutamic acid fermentation, the removal of the gene encoding α-ketoglutarate dehydrogenase (sucAB) has been shown to affect the production of l-glutamic acid .
Pharmacokinetics
Result of Action
Studies on glutamic acid have shown that it can modulate antioxidant defense systems and nutrient homeostasis under conditions of copper toxicity . It’s also been suggested that glutamic acid can protect plants from oxidative stress .
Action Environment
The action of this compound may be influenced by environmental factors. For instance, glutamic acid has been shown to protect lentil seedlings from oxidative stress produced by toxic copper, suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-glutamic acid typically involves the reaction of gluconic acid with L-glutamic acid under specific conditions. One common method is to use a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the gluconoyl group and the amino group of L-glutamic acid. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the final product in a pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-D-Gluconoyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group of the glutamic acid can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the gluconoyl group can lead to the formation of gluconic acid derivatives.
Reduction: Reduction can yield alcohol derivatives of the compound.
Substitution: Substitution reactions can produce various N-substituted derivatives of this compound.
Scientific Research Applications
N-D-Gluconoyl-L-glutamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
N-D-Gluconoyl-L-glutamine: Similar in structure but with a glutamine moiety instead of glutamic acid.
N-D-Gluconoyl-L-aspartic acid: Similar in structure but with an aspartic acid moiety.
N-D-Gluconoyl-L-lysine: Similar in structure but with a lysine moiety.
Uniqueness
N-D-Gluconoyl-L-glutamic acid is unique due to the presence of both gluconoyl and glutamic acid groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-3-5(14)7(17)8(18)9(19)10(20)12-4(11(21)22)1-2-6(15)16/h4-5,7-9,13-14,17-19H,1-3H2,(H,12,20)(H,15,16)(H,21,22)/t4-,5+,7+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMEYHIPGGEHB-MLBSCHOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307140 | |
Record name | N-D-Gluconoyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93980-76-8 | |
Record name | N-D-Gluconoyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93980-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-D-Gluconoyl-L-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-D-Gluconoyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-D-gluconoyl-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.